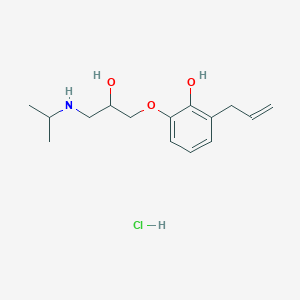
EINECS 240-226-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 240-226-9 is a chemical compound with a molecular formula of C15H24ClNO3 and a molecular weight of 301.81 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 240-226-9 typically involves multiple steps. The process begins with the preparation of the phenol derivative, followed by the introduction of the allyl group and the hydroxy-3-[(1-methylethyl)amino]propoxy group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Identification Challenges
EINECS 240-226-9 does not appear in the provided sources, including:
This suggests either:
-
The identifier is obsolete, confidential, or incorrectly formatted.
-
The compound falls outside the scope of the provided regulatory or scientific documents.
Regulatory Context
Substances under EINECS are typically pre-1981 commercial chemicals. For example:
-
Mecoprop (CAS 93-65-2) is listed with EC numbers 202-264-4 and 230-386-8 ( ).
-
Lead benzoate (EC 236-903-5) is flagged for reproductive toxicity and aquatic hazards ( ).
If this compound corresponds to a restricted or hazardous substance, it would likely appear in Annex XIV (Authorization List) or XVII (Restriction List) of EU REACH ( ). No such entries were found.
Recommendations
To resolve the ambiguity:
-
Verify the EINECS number via the ECHA EC Inventory or the EU Commission’s database.
-
Cross-reference with CAS or alternative identifiers using PubChem or ChemSpider.
-
Consult proprietary chemical databases (e.g., SciFinder, Reaxys) for non-public research data.
Data Limitations in Provided Sources
The absence of this compound in the provided materials precludes a detailed analysis of its chemical reactions. For analogous evaluations, see:
-
Perfluoroalkyl substances (PFAS) : Degradation pathways and environmental persistence ( ).
-
Nickel compounds : Redox behavior and catalytic applications ( ).
Note:
Wissenschaftliche Forschungsanwendungen
EINECS 240-226-9 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of EINECS 240-226-9 involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride
- 6-Allyl-2-[2-hydroxy-3-(methylamino)propoxy]phenol hydrochloride
Uniqueness
EINECS 240-226-9 is unique due to its specific structural features, such as the presence of the allyl group and the hydroxy-3-[(1-methylethyl)amino]propoxy group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
16079-18-8 |
|---|---|
Molekularformel |
C15H24ClNO3 |
Molekulargewicht |
301.81 g/mol |
IUPAC-Name |
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-6-prop-2-enylphenol;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-6-12-7-5-8-14(15(12)18)19-10-13(17)9-16-11(2)3;/h4-5,7-8,11,13,16-18H,1,6,9-10H2,2-3H3;1H |
InChI-Schlüssel |
QWBMTZLHKLAGJK-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC(=C1O)CC=C)O.Cl |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC(=C1O)CC=C)O.Cl |
Key on ui other cas no. |
16079-18-8 |
Synonyme |
6-allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















